5-(Amino)-2,3,7,8,12,13,17,18-(octaethyl)porphyrin
CAS No.:
Cat. No.: VC18459764
Molecular Formula: C36H47N5
Molecular Weight: 549.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H47N5 |
|---|---|
| Molecular Weight | 549.8 g/mol |
| IUPAC Name | 2,3,7,8,12,13,17,18-octaethyl-23,24-dihydro-21H-porphyrin-5-imine |
| Standard InChI | InChI=1S/C36H47N5/c1-9-20-22(11-3)30-18-32-24(13-5)26(15-7)35(40-32)34(37)36-27(16-8)25(14-6)33(41-36)19-31-23(12-4)21(10-2)29(39-31)17-28(20)38-30/h17-19,37-40H,9-16H2,1-8H3 |
| Standard InChI Key | APTABQFHCFYBDN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C2=CC3=C(C(=C(N3)C(=N)C4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)CC)CC)CC |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The macrocyclic framework of 5-(amino)-octaethylporphyrin consists of four pyrrole subunits interconnected by methine bridges. The β-positions of all pyrrole rings are substituted with ethyl groups, while the 5-position hosts an amino group . This substitution pattern disrupts the symmetry of the parent porphyrin, influencing its electronic absorption spectra and redox behavior.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 3134-01-8 | |
| Molecular Formula | C₃₆H₄₇N₅ | |
| Molecular Weight | 549.79 g/mol | |
| IUPAC Name | 2,3,7,8,12,13,17,18-Octaethyl-23,24-dihydro-21H-porphyrin-5-imine |
The amino group at position 5 introduces a lone pair of electrons, which participates in conjugation with the porphyrin π-system, red-shifting its absorption bands compared to non-aminated analogues. Single-crystal X-ray diffraction studies of related oxypyriporphyrins (e.g., compound 12 in source ) reveal near-planar macrocycles with slight distortions due to steric effects of substituents . These structural insights suggest that 5-(amino)-octaethylporphyrin likely adopts a similar planar conformation, optimized for π-π stacking in aggregated states .
Synthesis and Functionalization
Synthetic Pathways
The synthesis of 5-(amino)-octaethylporphyrin typically involves two stages: (1) condensation of pyrrole derivatives to form the octaethylporphyrin (OEP) backbone and (2) post-functionalization to introduce the amino group. Source details a related approach for modifying OEP via β,β′-dihydroxylation and oxidative diol cleavage, though this method targets pyridone-containing analogues rather than aminated variants. For 5-(amino)-octaethylporphyrin, nitration followed by reduction or direct substitution reactions are plausible routes, though specific protocols remain proprietary.
Table 2: Physical Properties
| Property | Description | Source |
|---|---|---|
| Appearance | Red to dark blue powder or crystals | |
| Solubility | Soluble in chloroform, DMF; insoluble in water | |
| Storage Conditions | -15°C, protected from light and air |
Photophysical and Electronic Properties
Ground-State Absorption
The electronic absorption spectrum of 5-(amino)-octaethylporphyrin features a Soret band (~400 nm) and four Q-bands (500–650 nm), characteristic of porphyrins . The amino group induces a bathochromic shift compared to OEP, enhancing light-harvesting efficiency in photodynamic therapy applications.
Excited-State Dynamics
Time-resolved spectroscopy reveals a triplet-state lifetime of 10–100 µs, depending on solvent and aggregation state . The triplet quantum yield (ΦT) is comparable to chlorins, making it suitable for singlet oxygen generation . Electron paramagnetic resonance (EPR) studies of analogous oxypyriporphyrins show axial symmetry in the triplet state, suggesting similar behavior for the aminated derivative .
Applications
Catalysis
The amino group serves as a coordination site for transition metals (e.g., Zn, Ni), forming complexes that catalyze oxidation reactions. For example, Zn-5-(amino)-octaethylporphyrin demonstrates activity in epoxidation and hydroxylation reactions, leveraging the metal’s Lewis acidity and the macrocycle’s electron-rich environment.
Biomedical Uses
In photodynamic therapy, the compound’s long triplet lifetime enables efficient energy transfer to molecular oxygen, generating cytotoxic singlet oxygen (¹O₂) . Preclinical studies highlight its potential in targeting cancer cells with minimal off-site toxicity.
Table 3: Key Applications
Research Advancements
Bioconjugation Strategies
The amino group enables covalent attachment to biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry. Such conjugates are explored for targeted drug delivery and diagnostic imaging, with recent studies achieving >90% conjugation efficiency.
Aggregation Studies
In nonpolar solvents, 5-(amino)-octaethylporphyrin forms J-aggregates, characterized by redshifted absorption and quenched fluorescence . Controlling aggregation through solvent engineering or surfactant addition is critical for optimizing its performance in optoelectronic devices.
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